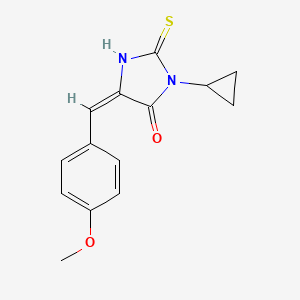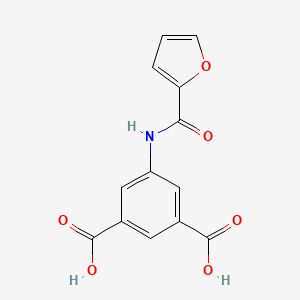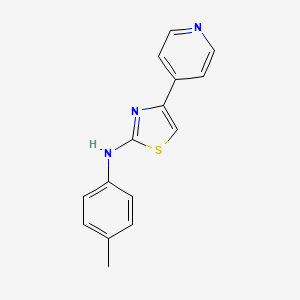
3-cyclopropyl-2-mercapto-5-(4-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule "3-cyclopropyl-2-mercapto-5-(4-methoxybenzylidene)-3,5-dihydro-4H-imidazol-4-one" belongs to a class of compounds known for their potential biological activities. The core structures of these compounds, such as 4-thiazolidinone and imidazolone, are recognized for their versatility in medicinal chemistry due to their ability to engage in various chemical reactions and bind to biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions that are cost-effective and step-economical. For example, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one utilized a one-pot approach involving direct interaction of rhodanine, 4-methoxybenzaldehyde, and cyclopropylamine, showcasing the efficiency of multicomponent reactions in constructing complex structures from simple precursors (Sydorenko et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by the presence of cyclopropyl, mercapto, and methoxybenzylidene moieties, contributing to their conformational rigidity and electronic properties. Spectral analysis, including NMR, LC-MS, IR, and UV, is critical in confirming the structures of synthesized compounds, as seen in the study of similar molecules (Sydorenko et al., 2022).
Chemical Reactions and Properties
These compounds exhibit prototropic amino/imino tautomerism, which could influence their chemical behavior and interaction with biological targets. The ability to undergo tautomerism affects their chemical reactivity and may play a role in their antimicrobial activity, as observed in the synthesis and screening of related compounds (Sydorenko et al., 2022).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of these compounds can be influenced by their molecular structure. For instance, the crystalline structure and intermolecular interactions of similar compounds have been studied to understand their solid-state properties and behavior (Hu & Chen, 2015).
科学的研究の応用
Synthesis and Antibacterial Studies
The compound's relevance is showcased in the synthesis and evaluation of its antibacterial properties. For instance, N-heterocyclic carbene (NHC) silver complexes, related to the structural family of the given compound, have been synthesized and shown significant antibacterial activity against both Gram-negative and Gram-positive bacteria. These complexes demonstrate a promising avenue for developing new antibacterial agents, highlighting the importance of such compounds in medicinal chemistry and drug development (Patil et al., 2010).
Antimicrobial and Antioxidant Activities
Further emphasizing the utility in pharmacological contexts, derivatives with similar structural motifs have been synthesized and tested for their antimicrobial and antioxidant activities. Some compounds within this chemical space exhibited excellent antibacterial and antifungal properties, along with remarkable antioxidant potential. This showcases the broad spectrum of potential therapeutic applications of compounds with this core structure, ranging from infection control to oxidative stress mitigation (Raghavendra et al., 2016).
Anti-inflammatory and Molecular Docking Studies
The compound's framework is instrumental in synthesizing novel analogs with potential anti-inflammatory properties. One such derivative incorporated into a quinoline analog demonstrated promising anti-inflammatory activity through both in vitro testing and in silico docking analyses. This suggests the structural motif's significant role in modulating biological pathways associated with inflammation, underscoring the compound's relevance in designing new anti-inflammatory drugs (Sureshkumar et al., 2017).
Antimycobacterial Activity
Imidazole derivatives, sharing a similar structure to the compound , have been designed and synthesized with the aim of mimicking the structure of potent antimycobacterial agents. These compounds have shown varying degrees of antimycobacterial activity, illustrating the compound's potential as a scaffold for developing new treatments against mycobacterial infections, such as tuberculosis (Miranda & Gundersen, 2009).
特性
IUPAC Name |
(5E)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-18-11-6-2-9(3-7-11)8-12-13(17)16(10-4-5-10)14(19)15-12/h2-3,6-8,10H,4-5H2,1H3,(H,15,19)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUNPDYPMGSPKP-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-3-cyclopropyl-5-(4-methoxybenzylidene)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5551017.png)
![2-[(1-oxido-4-quinolinyl)thio]ethanol](/img/structure/B5551019.png)


![8-[3-(trifluoromethyl)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5551039.png)
![(4aS*,7aR*)-1-(1H-imidazol-4-ylmethyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5551053.png)
![4-[4-(methylthio)benzyl]morpholine](/img/structure/B5551056.png)
![1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5551060.png)
![N-[(cyclopentylamino)carbonyl]benzamide](/img/structure/B5551065.png)


![N-(2-methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5551095.png)
![3-[(3-fluorophenoxy)methyl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5551106.png)
